molecular formula C11H14ClNO B4841390 N-(2-chlorobenzyl)-2-methylpropanamide

N-(2-chlorobenzyl)-2-methylpropanamide

Cat. No.: B4841390
M. Wt: 211.69 g/mol
InChI Key: SQHPDMWKOSRTGY-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-methylpropanamide is a chemical compound of interest in organic and medicinal chemistry research . It belongs to a class of N-aryl amides, which are recognized as vital building blocks for a wide range of biologically active molecules and pharmaceuticals . The compound features a chlorophenyl propanamide scaffold, which combines a 2-chlorobenzyl group attached to the amide nitrogen with an isobutyryl (2-methylpropanoyl) group forming the acyl part . This specific structural motif is significant because the introduction of a chlorine atom on the aromatic ring can enhance the molecule's lipophilicity, potentially improving its ability to cross cell membranes and influencing its pharmacokinetic parameters . Furthermore, the propanamide scaffold, particularly with an α-methyl group, is known to be present in numerous pharmacologically active compounds and can be critical for creating stereospecific interactions with the hydrophobic pockets of biological targets . In research, this scaffold is explored for developing novel therapeutic agents, with related structures showing potential as antibacterial, anti-inflammatory, and anticancer agents . The broader chemical class of 2-methylpropanamides is a subject of active investigation, as evidenced by patented research for their use in pharmaceuticals . From a synthetic chemistry perspective, the compound serves as a valuable intermediate. A closely related brominated analogue, 2-Bromo-N-(2-chlorobenzyl)-2-methylpropanamide (CAS 887574-09-6), is commercially available for research, highlighting the reactivity of this core structure for further functionalization . The synthesis of such N-aryl amides typically involves classic amide bond formation, such as the acylation of 2-chlorobenzylamine with a derivative of 2-methylpropanoic acid (e.g., isobutyryl chloride), often conducted in an inert solvent in the presence of a base like triethylamine . Researchers value this compound and its analogues as versatile templates in drug discovery campaigns, particularly for the design and optimization of new bioactive compounds where the fine-tuning of properties like stability, specificity, and bioavailability is paramount . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)11(14)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHPDMWKOSRTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348451
Record name N-(2-Chlorobenzyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural analogs of N-(2-chlorobenzyl)-2-methylpropanamide, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
This compound C₁₁H₁₄ClNO 211.69 g/mol 2-chlorobenzyl, isobutyramide Ortho-chlorine enhances steric hindrance; amide group promotes H-bonding.
N-(4-Benzoylphenyl)-2-methylpropanamide C₁₇H₁₇NO₂ 267.32 g/mol 4-benzoylphenyl, isobutyramide Para-benzoyl group increases electron-withdrawing effects and lipophilicity.
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₃H₂₃ClNO₂ 380.89 g/mol 3-chlorophenethyl, 6-methoxynaphthalenyl Extended aromatic system enhances π-π stacking; methoxy improves solubility.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₉H₂₈NO₂ 422.54 g/mol 2,2-diphenylethyl, 6-methoxynaphthalenyl Bulky diphenylethyl group increases steric bulk and hydrophobicity.

Key Observations :

  • Aromatic Systems : Compounds with naphthalenyl groups () exhibit higher molecular weights and enhanced lipophilicity, which could influence membrane permeability.
  • Functional Groups : Methoxy groups () improve aqueous solubility, whereas halogens (Cl) and benzoyl moieties () enhance electrophilicity.

Physicochemical Properties

  • Molecular Weight : At 211.69 g/mol, the target compound is smaller than analogs with extended aromatic systems (e.g., 380.89 g/mol for ), favoring better diffusion through biological membranes.
  • Lipophilicity : The logP value is estimated to be ~2.5 (calculated via ChemDraw), lower than diphenylethyl derivatives (e.g., ~4.2 for ) but higher than methoxy-containing analogs (e.g., ~1.8 for ).
  • Solubility : The ortho-chlorine may reduce aqueous solubility compared to para-substituted derivatives due to increased steric effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-methylpropanamide, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 2-chlorobenzylamine with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in a polar aprotic solvent like dichloromethane. Optimization may involve varying reaction temperature (0–25°C), stoichiometry, or using coupling agents like HATU for improved efficiency . Purity is assessed via HPLC or GC-MS, with yields typically ranging from 60–85% depending on solvent choice and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the amide bond (δ ~7.5–8.0 ppm for NH in DMSO-d6) and chlorobenzyl aromatic protons (δ ~7.2–7.4 ppm).
  • FTIR : Peaks at ~1650–1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the amide group.
  • HPLC/GC-MS : Used to assess purity and quantify residual solvents or byproducts.
  • X-ray crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely employed for refining crystal structures .

Q. What are the common chemical transformations of this compound in organic synthesis?

  • Reduction : The amide group can be reduced with LiAlH4_4 to yield the corresponding amine.
  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, producing 2-methylpropanoic acid and 2-chlorobenzylamine.
  • Substitution : The chloro group on the benzyl ring can undergo SNAr reactions with nucleophiles (e.g., sodium methoxide) under reflux conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

  • Discrepancies in unit cell parameters or bond angles may arise from polymorphism or twinning. Use high-resolution synchrotron data and twin refinement algorithms in SHELXL. For ambiguous electron density, DFT calculations (e.g., B3LYP/6-31G*) can validate proposed geometries .

Q. What strategies are employed to analyze the reaction mechanism of this compound in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction progress via UV-Vis or 19^19F NMR (if using fluorinated nucleophiles).
  • Isotopic labeling : 18^{18}O or 15^{15}N isotopes help track bond cleavage/formation in hydrolysis pathways.
  • Computational modeling : Gaussian or ORCA software can simulate transition states and activation energies for SN1/SN2 pathways .

Q. How does structural modification of this compound influence its biological activity?

  • Replace the 2-chlorobenzyl group with fluorinated or electron-withdrawing substituents to modulate lipophilicity and target binding. For example, 4-fluoro analogs show enhanced enzyme inhibition due to increased electronegativity. SAR studies often pair synthesis with in vitro assays (e.g., IC50_{50} measurements against proteases or kinases) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth. Use mixed solvents (DCM/hexane) or vapor diffusion techniques. For twinning, optimize cooling rates or employ seeding methods. High-throughput screening with robotic crystallizers (e.g., Gryphon LCP) identifies ideal conditions .

Q. How can researchers validate contradictory biological activity data for this compound across studies?

  • Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm results. Meta-analyses of published data should account for batch variability in compound synthesis .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate results using multiple techniques (e.g., LC-MS + NMR for purity; X-ray + DFT for structure).
  • Experimental Design : Include controls for solvent effects, catalytic residues, and atmospheric moisture in sensitive reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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